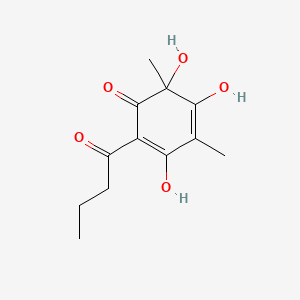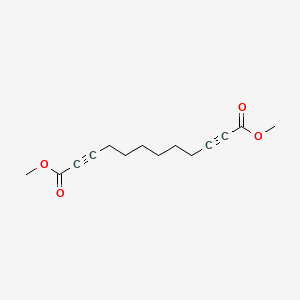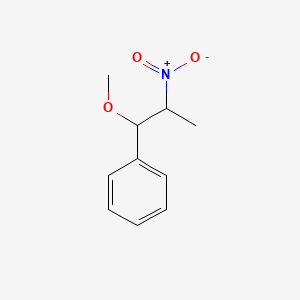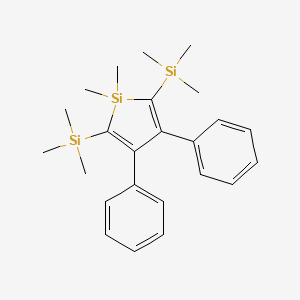
2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid is a synthetic organic compound that belongs to the class of cyclopropane carboxylic acids It is characterized by the presence of a cyclopropane ring substituted with chlorine and trichloroethenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid typically involves the reaction of trichloroethylene with a suitable cyclopropane derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2,2-dimethylpropionic acid: A structurally similar compound with different substituents on the cyclopropane ring.
trans-Chrysanthemic acid: Another cyclopropane carboxylic acid with different functional groups.
Uniqueness
2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both chlorine and trichloroethenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
| 79211-74-8 | |
Formule moléculaire |
C8H8Cl4O2 |
Poids moléculaire |
278.0 g/mol |
Nom IUPAC |
2-chloro-3,3-dimethyl-2-(1,2,2-trichloroethenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H8Cl4O2/c1-7(2)3(6(13)14)8(7,12)4(9)5(10)11/h3H,1-2H3,(H,13,14) |
Clé InChI |
ZVVFDUAUDUDKSO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C(=C(Cl)Cl)Cl)Cl)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/no-structure.png)

![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)

![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)


